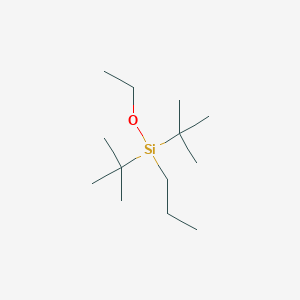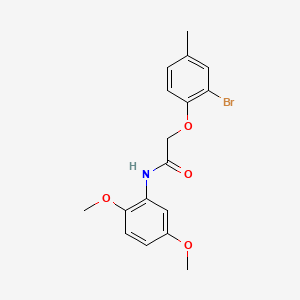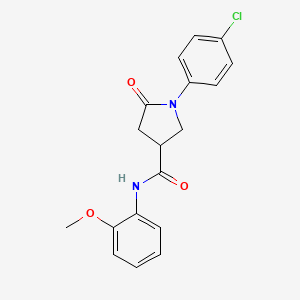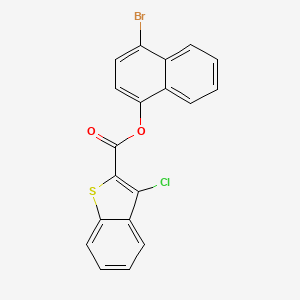![molecular formula C25H26N2O2 B12453103 4-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B12453103.png)
4-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group attached to the benzene ring and a piperidinyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Benzyloxy Intermediate: The benzyloxy group can be introduced to the benzene ring through a nucleophilic substitution reaction. This involves reacting benzyl alcohol with a suitable benzene derivative in the presence of a base such as sodium hydroxide.
Formation of the Piperidinyl Intermediate: The piperidinyl group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting piperidine with a suitable phenyl derivative in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the benzyloxy and piperidinyl intermediates through an amide bond formation. This can be achieved by reacting the benzyloxy intermediate with the piperidinyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The amide bond can be reduced to form an amine derivative.
Substitution: The piperidinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique properties.
Biological Research: It can be used as a probe to study the interactions of small molecules with biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the piperidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(benzyloxy)-N-[2-(morpholin-4-yl)phenyl]benzamide: Similar structure but with a morpholinyl group instead of a piperidinyl group.
4-(benzyloxy)-N-[2-(pyrrolidin-1-yl)phenyl]benzamide: Similar structure but with a pyrrolidinyl group instead of a piperidinyl group.
Uniqueness
4-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide is unique due to the presence of the piperidinyl group, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for the development of new drugs and materials.
属性
分子式 |
C25H26N2O2 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
4-phenylmethoxy-N-(2-piperidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C25H26N2O2/c28-25(26-23-11-5-6-12-24(23)27-17-7-2-8-18-27)21-13-15-22(16-14-21)29-19-20-9-3-1-4-10-20/h1,3-6,9-16H,2,7-8,17-19H2,(H,26,28) |
InChI 键 |
WDLIEGSEDUMASU-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12453032.png)
![3-[[(2,4-Dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B12453047.png)
![3,3-Difluoro-2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12453054.png)

![N'-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}-4-oxo-4-(pyrrolidin-1-yl)butanehydrazide](/img/structure/B12453062.png)
![2-Benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrolium perchlorate](/img/structure/B12453063.png)


![(4Z)-5-methyl-4-[2-(3-phenyl-1H-pyrazol-5-yl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12453082.png)
![methyl 2-[(1E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-6-methoxybenzoate](/img/structure/B12453095.png)
![Methyl 4,5-dimethoxy-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)amino]benzoate](/img/structure/B12453100.png)
![2-{[1-(4-Bromo-2-methylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid](/img/structure/B12453107.png)

